molecular formula C12H9N3OS2 B14286109 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide CAS No. 114950-28-6

2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide

Cat. No.: B14286109
CAS No.: 114950-28-6
M. Wt: 275.4 g/mol
InChI Key: IGTKDUGJHHBMKK-UHFFFAOYSA-N
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Description

2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide is a compound that features a thiophene ring, a benzoyl group, and an azide functional group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . The presence of the azide group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide typically involves the following steps:

    Formation of the Thiophen-2-ylmethyl Sulfanyl Intermediate: This step involves the reaction of thiophene with a suitable methylating agent to form the thiophen-2-ylmethyl sulfanyl intermediate.

    Introduction of the Benzoyl Group: The intermediate is then reacted with benzoyl chloride under basic conditions to introduce the benzoyl group.

    Azidation: Finally, the benzoyl intermediate is treated with sodium azide to form the azide group, resulting in the formation of this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide can undergo various types of chemical reactions:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to the formation of various thiophene derivatives.

Common reagents used in these reactions include sodium azide, benzoyl chloride, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can modulate the electronic properties of the molecule, while the azide group can participate in bioorthogonal reactions, allowing for targeted modifications in biological systems.

Comparison with Similar Compounds

2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide can be compared with other thiophene-based compounds, such as:

The uniqueness of this compound lies in its combination of a thiophene ring, a benzoyl group, and an azide group, which provides a versatile platform for various chemical and biological applications.

Properties

CAS No.

114950-28-6

Molecular Formula

C12H9N3OS2

Molecular Weight

275.4 g/mol

IUPAC Name

2-(thiophen-2-ylmethylsulfanyl)benzoyl azide

InChI

InChI=1S/C12H9N3OS2/c13-15-14-12(16)10-5-1-2-6-11(10)18-8-9-4-3-7-17-9/h1-7H,8H2

InChI Key

IGTKDUGJHHBMKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])SCC2=CC=CS2

Origin of Product

United States

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